molecular formula C22H22ClN3O5 B560679 AKP-11

AKP-11

Cat. No.: B560679
M. Wt: 443.9 g/mol
InChI Key: YHNUTRJSCOJJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AKP-11 is a sphingosine-1-phosphate receptor 1 (S1P1) agonist. It binds to S1P1 and activates intracellular signaling pathways, including AKT and ERKs. Unlike FTY720, another S1P1 agonist, this compound’s mechanism of S1P1 downregulation is independent of sphingosine kinase activity, making it a direct agonist of S1P1 .

Preparation Methods

Industrial Production: Information on large-scale industrial production methods for AKP-11 is limited. research efforts are ongoing to optimize its synthesis for potential therapeutic applications.

Chemical Reactions Analysis

AKP-11 undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions remain undisclosed

Scientific Research Applications

Multiple Sclerosis

AKP-11 has shown promising results in preclinical studies for the treatment of multiple sclerosis. In animal models, specifically experimental autoimmune encephalomyelitis (EAE), this compound demonstrated comparable efficacy to Fingolimod while exhibiting a better safety profile. Unlike Fingolimod, which causes significant lymphopenia and other adverse effects such as bradycardia and lung vascular leaks, this compound induced milder and reversible lymphopenia, suggesting its potential as a safer alternative for MS treatment .

Table 1: Comparison of Efficacy and Safety Profiles

ParameterThis compoundFingolimod (FTY720)
LymphopeniaMilder and reversibleSevere and prolonged
BradycardiaUndetectableSignificant
Lung Vascular LeaksReducedSignificant
Therapeutic EfficacyComparableComparable

Psoriasis Treatment

In addition to MS, this compound is being investigated for its effectiveness in treating psoriasis. A Phase 1 clinical trial demonstrated that topical application of this compound resulted in significant reductions in plaque severity among patients with mild to moderate psoriasis. The study indicated that this compound was safe, well-tolerated, and did not show detectable plasma levels, highlighting its favorable pharmacokinetic profile .

Case Study: Phase 1 Clinical Trial for Psoriasis

  • Participants: 16 subjects (4 healthy volunteers and 12 psoriasis patients)
  • Duration: 28 days
  • Outcome: Significant reduction in local psoriasis severity index (p=0.0016) with no clinically significant adverse events reported.

Future Research Directions

Given the encouraging results from initial studies, further clinical trials are planned to explore the efficacy of this compound in treating other inflammatory skin diseases such as atopic dermatitis and prurigo nodularis. The ongoing research aims to confirm its safety and effectiveness across a broader patient population .

Mechanism of Action

AKP-11’s mechanism involves binding to S1P1, leading to downstream signaling. It affects lymphocyte egress and immune responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

While detailed comparisons are scarce, AKP-11 stands out due to its direct S1P1 agonism. Similar compounds include FTY720 (which indirectly modulates S1P1) and other S1P receptor agonists.

Biological Activity

AKP-11 is a novel compound classified as a sphingosine-1-phosphate receptor 1 (S1P1) agonist, which has been studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical models, and safety profile based on diverse research findings.

This compound functions primarily through its agonistic action on the S1P1 receptor. This receptor plays a crucial role in regulating lymphocyte egress from lymphoid organs, a mechanism that is also implicated in the action of Fingolimod (FTY720), another S1P1 agonist. However, this compound exhibits distinct properties that may offer advantages over FTY720:

  • Direct Agonism : Unlike FTY720, the downregulation of S1P1 by this compound does not depend on sphingosine kinase activity, indicating a more direct mechanism of action .
  • Reversible Lymphopenia : this compound induces milder and reversible lymphopenia compared to FTY720. This is significant as lymphopenia can lead to increased susceptibility to infections and other complications .
  • Cell Signaling Activation : Binding of this compound to S1P1 leads to the internalization of the receptor and activation of intracellular signaling pathways involving AKT and ERKs, which are critical for cell survival and proliferation .

Experimental Autoimmune Encephalomyelitis (EAE)

EAE serves as an established animal model for studying MS. In comparative studies, both this compound and FTY720 were administered orally to EAE models starting at the onset of clinical symptoms. The findings demonstrated:

  • Therapeutic Efficacy : Both compounds significantly attenuated clinical symptoms of EAE (p<0.001), indicating their effectiveness in reducing disease severity .
  • Dosage Comparison : A dosage of 1.3 mg/kg for this compound was found to be comparably effective to 1 mg/kg of FTY720, suggesting similar therapeutic potentials .

Table 1: Comparative Efficacy of this compound and FTY720

CompoundDosage (mg/kg)Efficacy (p-value)Lymphopenia Severity
This compound1.3<0.001Mild/Reversible
FTY7201.0<0.001Severe

Safety Profile

The safety profile of this compound appears favorable when compared to FTY720:

  • Adverse Effects : While FTY720 is associated with significant adverse effects such as bradycardia and pulmonary vascular leaks, this compound showed negligible effects on heart rate and reduced incidence of lung vascular leaks .
  • Reconstitution of Lymphocytes : Following cessation of treatment, lymphocyte levels returned to baseline more rapidly in this compound treated animals compared to those treated with FTY720, suggesting a better tolerability profile .

Case Studies and Research Findings

A series of studies have reinforced the promising biological activity of this compound:

Study Highlights

  • Immunomodulatory Activity : In vitro studies demonstrated that this compound effectively modulates immune responses by influencing lymphocyte behavior without inducing severe side effects typical of existing therapies .
  • Clinical Implications : Given its favorable safety profile and therapeutic efficacy, this compound presents a viable option for further clinical development targeting MS and potentially other autoimmune disorders .

Q & A

Basic Research Questions

Q. What is the mechanism of action of AKP-11 in modulating S1P1 receptor activity?

this compound acts as a direct agonist of the S1P1 receptor, inducing receptor internalization and downstream signaling without requiring phosphorylation by sphingosine kinase. Unlike FTY720 (a prodrug requiring sphingosine kinase-II activation), this compound directly binds S1P1, triggering AKT and ERK phosphorylation within 5 minutes (peaking at 5–30 minutes) . This activation is followed by receptor degradation via ubiquitination, though this compound induces significantly less ubiquitination compared to FTY720, leading to milder and reversible lymphopenia .

Q. What experimental models have been used to evaluate this compound’s efficacy in multiple sclerosis (MS) research?

Studies primarily use the experimental autoimmune encephalomyelitis (EAE) rat model, a well-established MS analog. Female Lewis rats (200–230 g) are immunized with myelin proteins (e.g., MOG) to induce EAE. This compound is administered orally at disease onset (clinical score ≥2), with efficacy measured via lymphocyte counts, cytokine levels (IFN-γ, IL-17), and neurological symptom scoring . In vitro models include CHO-K1 cells stably transfected with S1P1-HA to study receptor dynamics and signaling .

Q. How does this compound’s safety profile compare to FTY720 in preclinical studies?

this compound demonstrates reduced adverse effects vs. FTY720:

  • Lymphopenia : Reversible within 48 hours post-treatment (vs. FTY720’s prolonged suppression) .
  • Cardiovascular : No significant bradycardia (heart rate drop: this compound = negligible; FTY720 = p < 0.05) .
  • Vascular permeability : Evans blue dye assays show this compound causes 2-fold increased lung leakage vs. 4-fold with FTY720 .

Advanced Research Questions

Q. How do researchers design experiments to assess S1P1 receptor recycling post-AKP-11 withdrawal?

Methodology:

  • CHO-S1P1-HA cells are pretreated with cycloheximide (15 µg/mL, 30 min) to inhibit new protein synthesis.
  • Cells are exposed to this compound (100 nM) for 1 hour, followed by drug washout and incubation in fresh medium.
  • Surface S1P1 levels are quantified via biotinylation assays and immunofluorescence at 2/24 hours post-withdrawal. Key finding: this compound-treated cells show S1P1 receptor recycling to the membrane within 24 hours, unlike FTY720, which causes irreversible degradation .

Q. What statistical approaches resolve contradictions in this compound’s lymphopenic effects vs. therapeutic efficacy?

Contradictions arise from this compound’s dual role: inducing lymphopenia (therapeutic for MS) while minimizing toxicity. Resolution strategy:

  • Dose-response analysis : Compare lymphocyte counts (flow cytometry) and clinical scores at equimolar doses (e.g., this compound: 1.3 mg/kg; FTY720: 1 mg/kg) .
  • Ubiquitination assays : Quantify S1P1 ubiquitination via immunoprecipitation and Western blotting. This compound shows 50% less ubiquitination than FTY720, correlating with reversible lymphopenia .
  • Longitudinal data : Monitor lymphocyte recovery post-treatment (this compound: 48 hours; FTY720: >72 hours) .

Q. How do researchers validate this compound’s specificity for S1P1 over other S1P receptor subtypes?

Experimental design:

  • Receptor binding assays : Measure [35S]GTPγS binding in CHO-K1 membranes expressing human S1P1–5. This compound shows EC₅₀ = 0.047 µM for S1P1, with >100-fold selectivity over S1P3 (linked to FTY720’s bradycardia) .
  • Knockout models : Compare this compound effects in S1P1-KO vs. wild-type mice. Loss of efficacy in KO models confirms target specificity .

Q. Methodological Notes

  • Ethical compliance : All animal studies adhered to MUSC Institutional Animal Care guidelines, including humane endpoints (e.g., clinical score ≤4) .
  • Limitations : Current models lack humanized S1P1 variants; future work could use patient-derived T cells for translational relevance .

Properties

IUPAC Name

2-amino-2-[5-[5-(3-chloro-4-propoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-benzofuran-2-yl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O5/c1-2-7-29-18-6-4-14(9-16(18)23)21-25-20(26-31-21)13-3-5-17-15(8-13)10-19(30-17)22(24,11-27)12-28/h3-6,8-10,27-28H,2,7,11-12,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNUTRJSCOJJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OC(=C4)C(CO)(CO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of product of Step D (0.1 g, 0.17 mmol) in CH2Cl2 (0.5 ml) TFA (1 ml) was added. After stirring for 1 h at room temperature, EtOH (2 ml) was added and stirring was continued for additional 1 h. The mixture was evaporated to dryness and the residue was purified by FCC (SiO2, CH2Cl2 saturated with concentrated NH4OH/MeOH; 98:2) to give the title product (0.035 g, 46%) as colourless solid. 1H-NMR (DMSO-d6) 8.3 (d, 1H, J=1.11 Hz); 8.15 (d, 1H, J=2.01 Hz); 8.09 (dd, 1H, J=8.67, 2.04 Hz); 7.94 (dd, 1H, J=8.58, 1.53 Hz); 7.68 (d, 1H, J=8.61 Hz); 7.37 (d, 1H, J=8.76 Hz); 6.92 (s, 1H); 4.91 (b, 2H); 4.14 (t, 2H, J=6.36 Hz); 3.69 (d, 2H, J=10.6 Hz); 3.59 (d, 2H, J=10.6 Hz); 1.83-1.72 (m, 2H); 0.97 (t, 3H, J=7.41 Hz).
Name
product
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AKP-11
Reactant of Route 2
AKP-11
Reactant of Route 3
Reactant of Route 3
AKP-11
Reactant of Route 4
AKP-11
Reactant of Route 5
Reactant of Route 5
AKP-11
Reactant of Route 6
AKP-11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.